(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol is a chiral compound that belongs to the class of cyclopropanol derivatives. It features a pent-4-yn-1-yl substituent, which contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 126.20 g/mol.
This compound can be sourced from chemical suppliers and is classified under organic compounds, specifically as a cyclopropanol derivative. Its structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures.
The synthesis of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol typically involves several key steps:
The molecular structure of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 126.20 g/mol |
IUPAC Name | 2-pent-4-enylcyclopropan-1-ol |
InChI | InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2 |
InChI Key | RQYNRRRPNBIJKC-HTQZYQBOSA-N |
Canonical SMILES | C=CCCCC1CC1O |
This data highlights the compound's structural characteristics and aids in understanding its reactivity and interactions.
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol can participate in various chemical reactions:
The mechanism of action for (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol varies based on its application:
The physical and chemical properties of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol are summarized as follows:
Property | Value |
---|---|
Appearance | Colorless liquid |
Density | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate its behavior in various environments and potential applications in organic synthesis and material science.
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol has several notable applications:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1